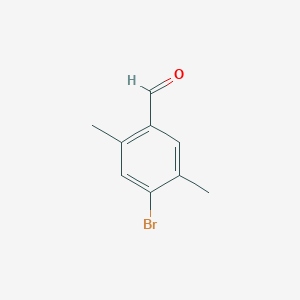

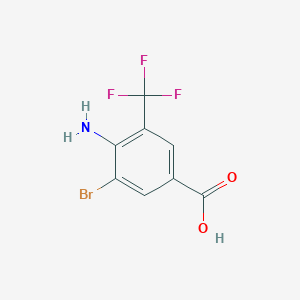

4-氨基-3-溴-5-(三氟甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic and aromatic compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol is achieved through hydrolytic cleavage of a benzothiazole derivative, which is prepared by cyclization of a phenylthiourea, itself prepared from an aniline derivative and ammonium thiocyanate . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the desired structural motifs in the final product.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using various spectroscopic techniques and sometimes by X-ray crystallography. For example, the molecular structure of the triazinone derivative was confirmed by its crystallization in the monoclinic space group and characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The azo-benzoic acids' structures were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . These techniques are crucial for determining the precise molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions, including isomerization, decarboxylation, hydrolysis, and cyclization. For instance, the Dimroth rearrangement is discussed, where 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions to form equilibrium mixtures with their 4-benzylamino isomers . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization is described . These reactions demonstrate the dynamic behavior of these compounds under different conditions and their potential for transformation into various derivatives.

Physical and Chemical Properties Analysis

The physical constants, such as UV spectra and ionization constants, are reported for some of the compounds, which are essential for understanding their behavior in different environments . The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria dependent on solvent composition and pH . These properties are significant for predicting the solubility, stability, and reactivity of the compounds in various applications.

科学研究应用

有机金属化学中的生物共轭

该化合物已被用于有机金属化学中的生物共轭合成。例如,使用苯甲酸功能化的氢化三(吡唑基)硼酸盐(Tp)配体合成了一种铂三甲基配合物,展示了这类化合物在为各种应用创建生物共轭物的潜力(Kuchta, Gemel, & Metzler-Nolte, 2007)。

具有生物活性的复合物合成

与4-氨基-3-溴-5-(三氟甲基)苯甲酸相关的化合物已用于合成镉(II)配合物。这些复合物已被研究其抗真菌和抗菌性能(Jaber, Kyhoiesh, & Jawad, 2021)。

在植物生长调节剂合成中的应用

已研究了苯甲酸衍生物的合成,包括带有氨基的衍生物,以探讨其作为植物生长调节剂的潜在用途。这展示了这类化合物在农业科学中的多样应用(Teitei, 1980)。

有机化学中的对映选择性合成

已开发了对映选择性合成方法,用于合成包括三氟甲基和氨基在内的化合物,突显了其在立体化学和药物合成中的相关性(Jiang, Qin, & Qing, 2003)。

结构和代谢研究

研究还集中在取代苯甲酸的分子性质上,包括三氟甲基苯甲酸,以了解其代谢和相关的理化性质(Ghauri et al., 1992)。

抗癌药物的开发

已合成了一些4-氨基-3-溴-5-(三氟甲基)苯甲酸衍生物,并评估其作为抗癌药物的潜力。这突显了该化合物在药物化学和肿瘤学研究中的重要性(Bekircan, Kucuk, Kahveci, & Bektaş, 2008)。

作用机制

Target of Action

It is known that the compound can affect the respiratory system .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

生化分析

Biochemical Properties

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic efficiency. The interactions between 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Cellular Effects

The effects of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their function. This compound can also interact with transcription factors, influencing gene expression. The molecular mechanism of action involves a combination of binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific enzymes, leading to the formation of intermediate metabolites. These interactions can affect the overall metabolic balance within cells, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid within cells and tissues are crucial for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid within different cellular compartments can affect its biochemical interactions and overall efficacy .

Subcellular Localization

The subcellular localization of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

4-amino-3-bromo-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSVZFGLPVHCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538088 |

Source

|

| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97776-05-1 |

Source

|

| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)